[1-(2,4-Difluorophenyl)ethyl](ethyl)amine [1-(2,4-Difluorophenyl)ethyl](ethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741767
InChI: InChI=1S/C10H13F2N/c1-3-13-7(2)9-5-4-8(11)6-10(9)12/h4-7,13H,3H2,1-2H3
SMILES:
Molecular Formula: C10H13F2N
Molecular Weight: 185.21 g/mol

[1-(2,4-Difluorophenyl)ethyl](ethyl)amine

CAS No.:

Cat. No.: VC17741767

Molecular Formula: C10H13F2N

Molecular Weight: 185.21 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,4-Difluorophenyl)ethyl](ethyl)amine -

Specification

Molecular Formula C10H13F2N
Molecular Weight 185.21 g/mol
IUPAC Name 1-(2,4-difluorophenyl)-N-ethylethanamine
Standard InChI InChI=1S/C10H13F2N/c1-3-13-7(2)9-5-4-8(11)6-10(9)12/h4-7,13H,3H2,1-2H3
Standard InChI Key RDEOKZSHCDOSEA-UHFFFAOYSA-N
Canonical SMILES CCNC(C)C1=C(C=C(C=C1)F)F

Introduction

[Introduction to 1-(2,4-Difluorophenyl)ethylamine](pplx://action/followup)

1-(2,4-Difluorophenyl)ethylamine is an organic compound that belongs to the class of substituted amines. It features an ethylamine group attached to a difluorophenyl-substituted ethyl chain. The presence of fluorine atoms on the aromatic ring enhances its potential biological activity by affecting its lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its diverse pharmacological properties.

Synthesis Methods

Several synthetic routes can be employed to produce 1-(2,4-Difluorophenyl)ethylamine. These methods typically involve the reaction of appropriate precursors under specific conditions to yield the desired compound. The choice of synthesis method depends on factors such as desired yield and purity.

Synthesis MethodDescription
1. Reduction of Nitro CompoundsInvolves reducing a nitro group to an amine using reducing agents like lithium aluminum hydride.
2. Nucleophilic SubstitutionInvolves replacing a leaving group with an amine nucleophile.
3. Reductive AminationInvolves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Biological Activities and Potential Applications

Potential ApplicationDescription
AntidepressantsMay exhibit activity similar to other substituted amines used in antidepressant development.
Anticancer AgentsCould be explored for its potential in cancer treatment due to its structural similarity to known anticancer compounds.

Interaction Studies

Interaction studies involving 1-(2,4-Difluorophenyl)ethylamine focus on its binding affinity to various biological targets. The difluorophenyl group enhances lipophilicity, potentially improving receptor binding and selectivity.

Biological TargetPotential Interaction
EnzymesMay modulate enzyme activity, affecting metabolic pathways.
ReceptorsCould interact with specific receptors, influencing signaling pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2,4-Difluorophenyl)ethylamine, differing mainly in their substituents. For example:

CompoundStructure CharacteristicsBiological Activity
1-(3-Trifluoromethylphenyl)ethan-1-amineTrifluoromethyl groupAntidepressant properties
1-(2-Chlorophenyl)ethan-1-amineChlorine substitutionAntimicrobial activity
1-(4-Methoxyphenyl)ethan-1-amineMethoxy groupAnticancer properties

The presence of two fluorine atoms in 1-(2,4-Difluorophenyl)ethylamine distinguishes it from these analogs, potentially affecting its electronic properties and hydrophobicity.

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